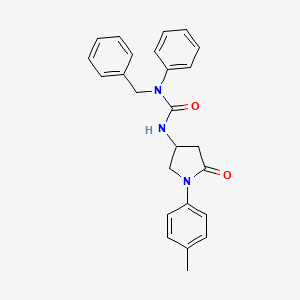

![molecular formula C19H20N2S2 B2380049 5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole CAS No. 400080-91-3](/img/structure/B2380049.png)

5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole, commonly known as TBT, is a heterocyclic compound with a thiadiazole ring. TBT has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

Antitumor Activity

Background: Cancer remains a significant global health challenge, necessitating the discovery of novel anticancer agents. Thiazole derivatives have garnered attention due to their potential antitumor activities.

Research Findings: A series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities in vitro. Notably:

- Compound 6a, with the best inhibitory activity against HeLa cells (IC50 = 1.6 ± 0.8 μM), induced cell apoptosis and caused G1-phase arrest in the cell division cycle .

Cytotoxic Properties

Background: Understanding the cytotoxic properties of compounds is crucial for drug development.

Research Findings::- The nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influences their cytotoxic activity .

- Schiff bases, including 4-tert-butyl-5-benzyl-2-benzyliminothiazoles, exhibited potent cytotoxicity against human cervix cancer (HeLa) cell lines .

Drug Design and Discovery

Background: Piperazine, a saturated nitrogen-containing hexa-heterocycle, plays a vital role in rational drug design.

Research Findings::Mécanisme D'action

Target of Action

It has been suggested that the compound exhibits antitumor activity , implying that it may target cancer cells or associated pathways.

Mode of Action

It has been suggested that it could inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .

Biochemical Pathways

The compound appears to affect the cell cycle, causing G1-phase arrests in HeLa cells after treatment . This suggests that it may interfere with the biochemical pathways involved in cell division and DNA synthesis.

Pharmacokinetics

Its antitumor activity suggests that it is able to reach and interact with its targets in the body .

Result of Action

The compound’s action results in the inhibition of cell growth, specifically in HeLa cells . This is achieved by causing G1-phase arrests, which stop the cells from dividing after they have completed a division cycle .

Propriétés

IUPAC Name |

5-[(4-tert-butylphenyl)methylsulfanyl]-4-phenylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2S2/c1-19(2,3)16-11-9-14(10-12-16)13-22-18-17(20-21-23-18)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBVDWCRUDCKNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2379970.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2379972.png)

![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)

![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)

![11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2379981.png)

![Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate](/img/structure/B2379985.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/no-structure.png)